N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide
Description
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide is a structurally complex molecule featuring a 1,3-benzodioxole moiety linked via a carboxamide group to a propyl chain substituted with a methyl group and a [1,2,4]triazolo[4,3-a]pyridine heterocycle.
Properties
IUPAC Name |
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11(2)16(17-21-20-15-5-3-4-8-22(15)17)19-18(23)12-6-7-13-14(9-12)25-10-24-13/h3-9,11,16H,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFMLAHGDGYIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the benzodioxole moiety. Common reagents used in these reactions include formic acid, thiosemicarbazide, and various cyclization agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the benzodioxole ring can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups onto the benzodioxole ring.
Scientific Research Applications
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to bind to specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring allows it to bind effectively to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to other carboxamide derivatives, particularly those with heterocyclic scaffolds. Below is an analysis based on structural analogs and synthesis methodologies from the evidence:
Key Observations
Structural Features: The target compound’s triazolopyridine core distinguishes it from pyrazole-based analogs (e.g., 3a–3b). Triazolopyridines are rigid, planar structures that may enhance binding affinity compared to pyrazoles .
Synthetic Methodology :
- The target compound likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt), as seen in and for pyrazole carboxamides . However, the triazolopyridine moiety may require specialized intermediates or protection strategies.
Physicochemical Properties :
- Halogenation (e.g., chloro in 3a–3b) correlates with higher melting points (171–172°C for 3b vs. 133–135°C for 3a), suggesting increased crystallinity. The target compound’s 2-methylpropyl group may reduce melting points compared to aryl-substituted analogs .
- Yields for pyrazole carboxamides range from 62–71%, influenced by steric and electronic effects of substituents. The target compound’s synthesis may face challenges due to the bulky triazolopyridine group .
Biological Relevance :
- Pyrazole carboxamides (e.g., 3a–3b) are often screened for kinase inhibition, while triazolopyridine derivatives (e.g., MM0421.02) are linked to CNS targets due to their ability to cross the blood-brain barrier . The target compound’s benzodioxole group may further modulate pharmacokinetics.
Research Implications and Gaps
- Synthetic Optimization : The target compound’s synthesis could adopt EDCI/HOBt-mediated coupling but may require modified conditions to accommodate the triazolopyridine heterocycle.
- Activity Prediction : Based on structural analogs, the compound may exhibit enhanced metabolic stability (benzodioxole) and target selectivity (triazolopyridine) compared to pyrazole derivatives.
- Data Limitations : Direct pharmacological or spectral data for the target compound is absent in the provided evidence, necessitating further experimental validation.
Q & A
Q. What are the standard synthetic routes for this compound, and how can intermediates be verified?
The synthesis typically involves multi-step reactions, including coupling of the triazolo[4,3-a]pyridine core with the benzodioxole carboxamide group. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions in DMF or DCM .
- Heterocyclic assembly : Cyclization reactions for the triazolo[4,3-a]pyridine moiety require precise temperature control (70–90°C) and catalysts like Cu(I) .
- Intermediate verification : Thin-layer chromatography (TLC) and / NMR spectroscopy are critical for tracking reaction progress and confirming intermediate structures .
Q. Which spectroscopic and chromatographic methods are essential for structural characterization?
- NMR spectroscopy : , , and 2D experiments (e.g., COSY, HSQC) resolve complex splitting patterns from overlapping aromatic protons and confirm regiochemistry .
- LC-MS : Validates molecular weight and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates or final products .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of the triazolo[4,3-a]pyridine moiety with the benzodioxole group?
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (0.5–5 mol%), and temperature. Statistical analysis identifies optimal conditions .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may improve cross-coupling efficiency, but compatibility with the benzodioxole group must be validated .
- In-line monitoring : ReactIR or PAT (Process Analytical Technology) tracks reaction kinetics to minimize side-product formation .
Q. How can researchers resolve discrepancies in reported biological activities of structurally analogous triazolopyridine derivatives?
- Assay standardization : Compare IC values under consistent conditions (e.g., enzyme concentration, pH, incubation time). For example, conflicting kinase inhibition data may arise from variations in ATP concentrations .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups) to isolate contributions to target binding .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and reconcile divergent experimental results .
Q. What strategies mitigate degradation during in vitro biological studies?
- Stability assays : Incubate the compound in PBS, serum, or liver microsomes at 37°C. Monitor degradation via HPLC and identify metabolites with high-resolution MS .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance stability in physiological media .
Methodological Guidance for Contradictory Data
Q. How should researchers address inconsistencies in solubility and bioavailability predictions?
- Physicochemical profiling : Measure logP (shake-flask method), aqueous solubility (equilibrium solubility assay), and permeability (Caco-2/PAMPA models) .
- In silico tools : Apply QSPR models (e.g., SwissADME) to cross-validate experimental data and identify outliers .
Q. What experimental designs validate the compound’s selectivity for target receptors?
- Counter-screening : Test against panels of related receptors (e.g., GPCRs, kinases) to rule off-target effects .
- Cellular models : Use CRISPR-engineered cell lines lacking the target receptor to confirm mechanism-specific activity .
Tables for Key Data
| Parameter | Method | Typical Results | Reference |
|---|---|---|---|
| Synthetic yield (final step) | HPLC quantification | 45–65% (dependent on catalyst) | |
| Aqueous solubility | Equilibrium shake-flask assay | 12–18 µM (pH 7.4) | |
| Plasma stability (t) | LC-MS in human plasma | 2.3 hours |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
